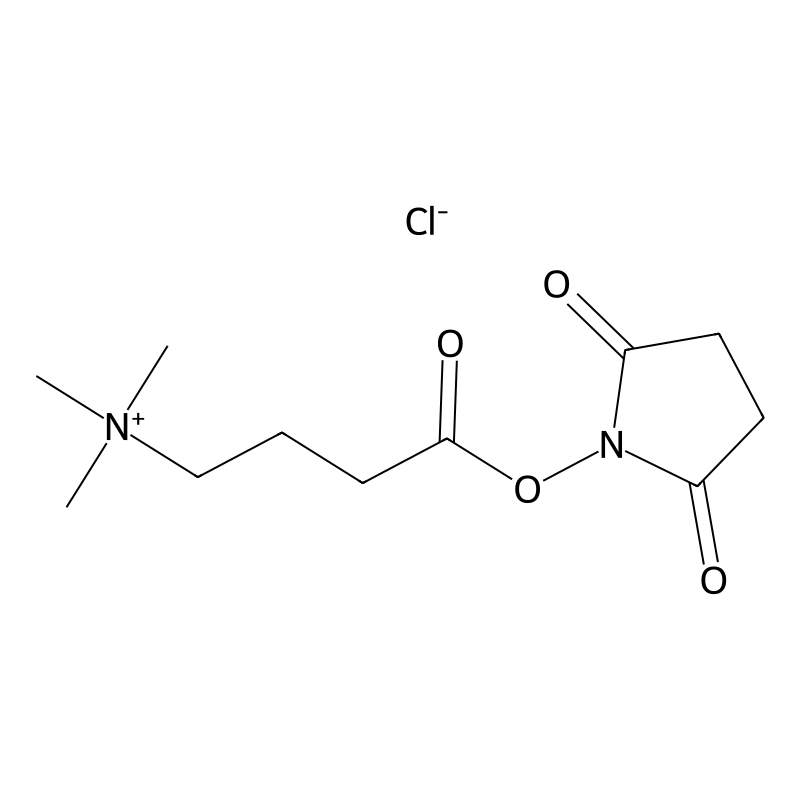

(3-Carboxypropyl)trimethylammonium chloride NHS-ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Bioconjugation: Bioconjugation refers to the creation of new molecules by joining biological molecules (biomolecules) to non-biological molecules (synthetic molecules). These new molecules can have interesting properties for research applications in various fields ().

(3-Carboxypropyl)trimethylammonium chloride

This part of the molecule carries a positive charge (cationic) due to the presence of the quaternary ammonium group (trimethylammonium). It can interact with biomolecules that have a negative charge.

NHS ester

This group is highly reactive and readily forms stable amide bonds with primary amines. Primary amines are functional groups found in many biomolecules, such as proteins and antibodies.

Due to these properties, (3-Carboxypropyl)trimethylammonium chloride NHS ester is a valuable tool for researchers to:

Label biomolecules

The carboxypropyl group can be used to attach a reporter molecule (e.g., a fluorescent dye) to a biomolecule. This allows researchers to visualize or track the biomolecule inside cells or tissues.

Immobilize biomolecules

The molecule can be used to attach biomolecules to a solid surface, such as a biosensor chip or a chromatography column. This allows researchers to study the interactions of the biomolecule with other molecules.